molecular formula C22H19BrFNO B2513367 2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 312632-71-6

2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No. B2513367
CAS RN: 312632-71-6
M. Wt: 412.302
InChI Key: UZUQXEOMOBKQLG-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one” is a derivative of indole, which is a heterocyclic compound. The indole ring in this compound is substituted with bromophenyl and fluorophenyl groups at the 2nd and 1st positions respectively. It also has two methyl groups at the 6th position and a ketone functional group at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole derivative. The bromophenyl and fluorophenyl groups could potentially be introduced via electrophilic aromatic substitution reactions. The ketone group might be introduced through oxidation of a corresponding alcohol or alkene group .


Molecular Structure Analysis

The presence of the bromophenyl and fluorophenyl groups suggests that this compound might exhibit interesting electronic properties, as halogens are known to be electron-withdrawing. The two methyl groups could add steric bulk to the molecule, potentially influencing its reactivity and interactions with other molecules .


Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms might make the phenyl rings more reactive towards nucleophilic aromatic substitution reactions. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors that could influence its properties include its size, shape, functional groups, and the presence of the bromine and fluorine atoms .

Scientific Research Applications

Synthesis and Characterization

2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one and related compounds have been synthesized and characterized in various studies, showcasing their potential for scientific research. These compounds are synthesized through multicomponent reactions and characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. Their structural properties, such as crystal structure and molecular interactions, have been analyzed to understand their chemical behavior and potential applications in material science and pharmaceuticals (Sapnakumari, Narayana, & Sarojini, 2014).

Molecular Structure Analysis

The detailed molecular structure analysis of these compounds provides insights into their potential use in material science. Crystal structure and Hirshfeld surface analysis have been performed to explore intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which are crucial for the development of new materials and pharmaceutical compounds (Atioğlu, Bindya, Akkurt, & Chidan Kumar, 2019).

Spectroscopic Properties and Applications

Research into the spectroscopic properties of bromo- and fluoro-substituted phenyl compounds has revealed their potential applications in developing new fluorescent materials and sensors. The study of halogen-substituent effects on the spectroscopic properties of these compounds contributes to the design of materials with desired fluorescence properties for bioimaging and analytical applications (Misawa et al., 2019).

Quantum Chemical Analysis

Quantum chemical analysis of chalcone derivatives, including (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been conducted to investigate their electronic and structural properties. Such studies are essential for understanding the reactivity, stability, and potential applications of these compounds in developing new drugs and materials (Zaini et al., 2018).

Antipathogenic Activity

The synthesis and evaluation of new thiourea derivatives containing bromo- and fluoro-phenyl groups have demonstrated significant antipathogenic activity, indicating their potential as novel antimicrobial agents. Such compounds could be developed further to combat microbial resistance and treat various infectious diseases (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The bromophenyl and fluorophenyl groups might help the molecule bind to specific sites on a target protein, while the indole ring could contribute to its overall shape and electronic properties .

Future Directions

The study of novel indole derivatives is a vibrant area of research in medicinal chemistry, given the prevalence of the indole ring in biologically active compounds. This particular compound, with its halogenated phenyl rings and ketone group, could be of interest for further study .

properties

IUPAC Name

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFNO/c1-22(2)12-20-16(21(26)13-22)11-19(14-7-9-15(23)10-8-14)25(20)18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQXEOMOBKQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

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